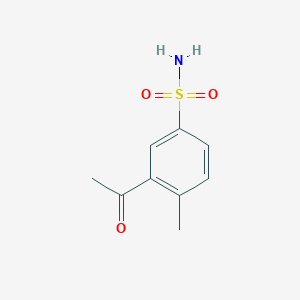

3-Acetyl-4-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetyl-4-methylbenzene-1-sulfonamide is a type of sulfonamide compound . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, which includes 3-Acetyl-4-methylbenzene-1-sulfonamide, involves various techniques . For instance, sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide were reacted with the derivatives of substituted N-alkyl acetyl indoxyl .Molecular Structure Analysis

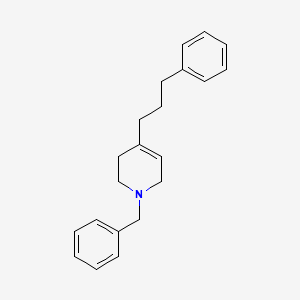

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular weight of 4-methylbenzene-1-sulfonamide, a related compound, is 171.21 .Chemical Reactions Analysis

Sulfonamides, including 3-Acetyl-4-methylbenzene-1-sulfonamide, undergo various chemical reactions. For instance, p-Toluenesulfonamide undergoes FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides vary. For instance, 1-Acetyl-4-methylbenzene, a related compound, has a density of 1.004 g/mL at 20 °C and 1.005 g/mL at 25 °C (lit.), with a melting point of 22-24 °C (lit.) and a boiling point of 226 °C (lit.) .Scientific Research Applications

1. Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides Sulfonamides like 3-Acetyl-4-methylbenzene-1-sulfonamide have been widely applied as building blocks in medical chemistry . They are used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .

Antibacterial Property

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states .

Treatment of Diuresis

Sulfonamides are used in the treatment of diuresis . Diuresis is a condition that increases the production of urine, causing the body to get rid of excess water .

Treatment of Hypoglycemia

Sulfonamides can be used in the treatment of hypoglycemia . Hypoglycemia is a condition characterized by an abnormally low level of blood sugar (glucose), your body’s main energy source .

Treatment of Thyroiditis

Sulfonamides can also be used in the treatment of thyroiditis . Thyroiditis is an inflammation of the thyroid gland .

Treatment of Inflammation

Sulfonamides have anti-inflammatory properties and can be used in the treatment of inflammation .

Treatment of Glaucoma

Sulfonamides can be used in the treatment of glaucoma . Glaucoma is a group of eye conditions that damage the optic nerve, which is vital to good vision .

Catalyst-free Arylation

Sulfonamides like 3-Acetyl-4-methylbenzene-1-sulfonamide can undergo arylation with boronic acid in the presence of K3PO4 and CH3CN under blue LED irradiation . This process provides diaryl sulfone with a considerable yield .

Mechanism of Action

Target of Action

3-Acetyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 3-Acetyl-4-methylbenzene-1-sulfonamide disrupts the folic acid synthesis pathway . Folic acid is a vital cofactor in the synthesis of nucleic acids. Its deficiency leads to impaired DNA synthesis and cell division, affecting the growth and survival of bacteria .

Pharmacokinetics

They are also known to have high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis by 3-Acetyl-4-methylbenzene-1-sulfonamide leads to a decrease in bacterial growth and multiplication . This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .

Action Environment

The action of 3-Acetyl-4-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

Future Directions

Sulfonamides are commonly used worldwide in both human and veterinary medicine due to their antifungal and herbicidal properties . They are widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . Future research will likely continue to explore the potential uses and effects of these compounds .

properties

IUPAC Name |

3-acetyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXCLXTYLJQKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594071 |

Source

|

| Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189814-25-3 |

Source

|

| Record name | 3-Acetyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)